molecular formula C6H11NO6 B1215246 Glucuronamide CAS No. 61914-43-0

Glucuronamide

Cat. No.: B1215246
CAS No.: 61914-43-0
M. Wt: 193.15 g/mol
InChI Key: VOIFKEWOFUNPBN-QIUUJYRFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glucuronamide can be synthesized through various methods. One common approach involves the transamidation of N-nitroso uronamides with primary and secondary amines in the presence of triethylamine . Another method involves the transamidation of N-Boc uronamides with primary amines in the presence of DBU . These reactions are typically carried out at room temperature and provide good to excellent yields of the desired glucuronamides.

Industrial Production Methods: Industrial production of this compound often involves the conversion of uronic acids into acid chlorides, mixed anhydrides, or reactive esters, followed by amidation under different reaction conditions . This method allows for the large-scale production of this compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions: Glucuronamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in glucuronidation reactions, where it forms glucuronides by conjugation with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triethylamine, DBU, and various amines . The reactions are typically carried out at room temperature, making them convenient and efficient.

Major Products Formed: The major products formed from the reactions involving this compound include various glucuronides and glycosyl derivatives . These products are often used in further chemical and biological studies.

Biological Activity

Glucuronamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from glucuronic acid and has been investigated for its pharmacological properties. Its structural modifications have led to the development of various derivatives, which have shown significant biological activities, particularly against cancer cell lines.

Antiproliferative Activity

Research has demonstrated that this compound and its derivatives exhibit notable antiproliferative effects against several cancer cell lines. The following table summarizes key findings regarding the antiproliferative activity of this compound derivatives:

Compound TypeCell LineGI50 Value (µM)Mechanism of Action
N-Dodecyl this compoundMCF-7 (Breast)11.9Induces apoptosis via caspase activation
N-Dodecyl this compoundK562 (Leukemia)8.0Causes G2/M cell cycle arrest
Azido NucleosideK562Similar to 5-FUInduces apoptosis through Mcl-1 downregulation
N-Propargyl this compoundMCF-711.9Apoptosis induction via caspase activation

The mechanisms by which this compound exerts its biological effects primarily involve apoptosis induction and cell cycle regulation:

  • Apoptosis Induction : Studies indicate that this compound derivatives can trigger apoptosis in cancer cells. For instance, the N-dodecyl this compound derivative was shown to activate caspases 3 and 7, which are crucial for the apoptotic process . This mechanism is particularly important for overcoming chemotherapy resistance in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been found to cause G2/M phase arrest in cancer cells. This is significant as it halts cell division and can lead to increased cancer cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:

  • Study on N-Dodecyl this compound :
    • Conducted on K562 and MCF-7 cells.
    • Results indicated a potent antiproliferative effect comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
    • Mechanistic studies revealed downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways.
  • Synthesis and Evaluation of Novel Derivatives :
    • A recent study synthesized new analogues of this compound containing various nucleobases.
    • These compounds were screened for their antiproliferative activity, showing promising results against multiple cancer cell lines, with some exhibiting GI50 values in the low micromolar range .

Properties

CAS No.

61914-43-0

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide

InChI

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1

InChI Key

VOIFKEWOFUNPBN-QIUUJYRFSA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Key on ui other cas no.

61914-43-0
3789-97-7

Synonyms

glucuronamide
glucuronamide, (D)-isomer
glucuronic acid amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucuronamide
Reactant of Route 2
Glucuronamide
Reactant of Route 3
Reactant of Route 3
Glucuronamide
Reactant of Route 4
Glucuronamide
Reactant of Route 5
Reactant of Route 5
Glucuronamide
Reactant of Route 6
Glucuronamide

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